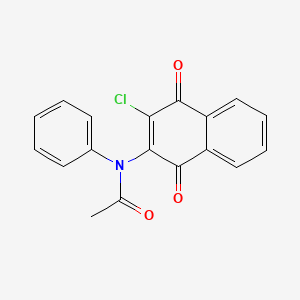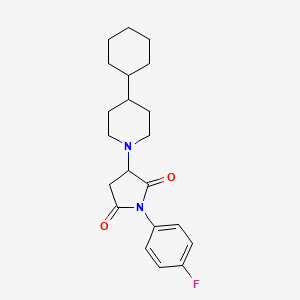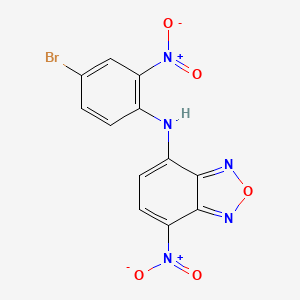![molecular formula C15H13N5O2 B14943334 N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14943334.png)
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRAZINECARBOXAMIDE is an organic compound that belongs to the class of phenyl-1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRAZINECARBOXAMIDE typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRAZINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenyl-1,2,4-oxadiazoles and their derivatives, such as:
- N-[2-(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDINE
- 2-(1,2,4-OXADIAZOL-5-YL)ANILINES
Uniqueness
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-PYRAZINECARBOXAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H13N5O2 |
|---|---|
Peso molecular |
295.30 g/mol |
Nombre IUPAC |
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H13N5O2/c1-9-7-11(14-18-10(2)22-20-14)3-4-12(9)19-15(21)13-8-16-5-6-17-13/h3-8H,1-2H3,(H,19,21) |
Clave InChI |
SJNLXELUAQQUBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14943251.png)
![2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B14943255.png)
![2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole](/img/structure/B14943264.png)
![1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14943273.png)

![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14943281.png)
![ethyl 6-amino-5-cyano-11-methyl-13-(4-methylphenyl)-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-12-carboxylate](/img/structure/B14943296.png)

![6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943307.png)
![6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14943318.png)
![2-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943320.png)
![5-Amino-3-(2-chlorophenyl)furo[3,2-C][1,2]selenazol-6-YL cyanide](/img/structure/B14943329.png)
![1-Allyl-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione](/img/structure/B14943337.png)

